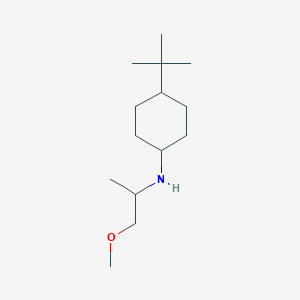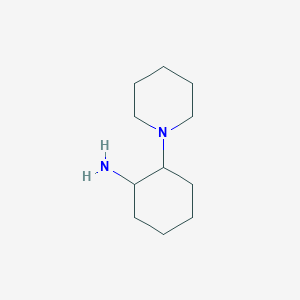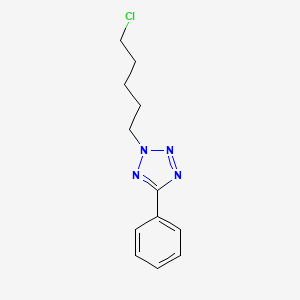
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine
Overview
Description
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methyl group and an amine group attached to a pentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Amine Group Introduction: The amine group can be introduced through reductive amination, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Pentan-2-yl Chain Attachment: The pentan-2-yl chain can be attached through a nucleophilic substitution reaction, where the amine group reacts with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-methylcyclohexan-1-amine: Lacks the pentan-2-yl chain, making it less hydrophobic.
N-(pentan-2-yl)cyclohexan-1-amine: Lacks the methyl group, affecting its steric properties.
(1r,4r)-4-methyl-N-(butan-2-yl)cyclohexan-1-amine: Has a shorter alkyl chain, influencing its solubility and reactivity.
Uniqueness
(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine is unique due to the combination of its cyclohexane ring, methyl group, and pentan-2-yl chain. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-N-pentan-2-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-4-5-11(3)13-12-8-6-10(2)7-9-12/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSHSNNQJQFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)





![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

amine](/img/structure/B1461470.png)
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)


